Bienvenue dans la boutique en ligne BenchChem!

N-Methyl-2-(methylthio)benzamide

HDAC inhibitor isoform selectivity zinc-binding group

N-Methyl-2-(methylthio)benzamide (CAS 52369-55-8; molecular formula C₉H₁₁NOS; MW 181.25 g/mol) is a dual-functionalised benzamide derivative bearing an N-methyl amide and a 2-methylthio (ortho-SCH₃) substituent on the aromatic ring. Commercially available at ≥98% purity in up to 1 kg quantities, this compound serves as both a synthetic building block and a pharmacologically relevant scaffold.

Molecular Formula C9H11NOS
Molecular Weight 181.26 g/mol
Cat. No. B7520196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-2-(methylthio)benzamide
Molecular FormulaC9H11NOS
Molecular Weight181.26 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1SC
InChIInChI=1S/C9H11NOS/c1-10-9(11)7-5-3-4-6-8(7)12-2/h3-6H,1-2H3,(H,10,11)
InChIKeyBUQFVUITCSHWKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-2-(methylthio)benzamide (CAS 52369-55-8): Core Identity and Scientific Context for Procurement


N-Methyl-2-(methylthio)benzamide (CAS 52369-55-8; molecular formula C₉H₁₁NOS; MW 181.25 g/mol) is a dual-functionalised benzamide derivative bearing an N-methyl amide and a 2-methylthio (ortho-SCH₃) substituent on the aromatic ring . Commercially available at ≥98% purity in up to 1 kg quantities, this compound serves as both a synthetic building block and a pharmacologically relevant scaffold . Its structural signature — the simultaneous presence of a thioether zinc-binding group and an N-methyl amide — places it at the intersection of two active research domains: histone deacetylase (HDAC) inhibitor design, where the 2-methylthiobenzamide motif has been validated as a selectivity-conferring zinc-binding group [1], and novel one-pot synthetic methodology development enabling direct N–Me and S–Me bond construction from benzothiazole precursors [2].

Why N-Methyl-2-(methylthio)benzamide Cannot Be Indiscriminately Replaced by In-Class Benzamide Analogs


Benzamide derivatives with seemingly minor substituent variations at the 2-position or N-terminus can exhibit profoundly divergent biological selectivity, binding kinetics, and even toxicological profiles — rendering casual substitution scientifically indefensible. A direct demonstration comes from HDAC inhibitor medicinal chemistry: replacing the 2-methylthio group with a 2-hydroxy substituent (compound 20 vs. compound 16) ablates >300-fold HDAC3 isoform selectivity entirely, while retaining comparable HDAC3 potency [1]. Similarly, the N-monomethyl vs. N,N-dimethyl substitution pattern on thiobenzamides produces a substantial shift in acute pneumotoxicity — N-methylthiobenzamide (NMTB) displays an LD₅₀ of 0.315 mmol/kg in rats, whereas N,N-dimethylthiobenzamide (DMTB) causes lung injury only at markedly higher doses [2]. These data underscore that the specific combination of N-methyl and 2-methylthio groups on the benzamide core is not an interchangeable feature but a determinant of both target selectivity and safety margin.

N-Methyl-2-(methylthio)benzamide: Quantitative Differentiation Evidence Against Closest Analogs


HDAC3 Isoform Selectivity: 2-Methylthio vs. 2-Hydroxy Benzamide — A >300-Fold Selectivity Switch

In a systematic parallel medicinal chemistry campaign, compound 16 — which incorporates a 2-methylthiobenzamide as its zinc-binding group — inhibited HDAC3 with an IC₅₀ of 29 nM and achieved 690-fold selectivity over HDAC1 (IC₅₀ = 20,000 nM) and >500-fold selectivity over HDAC2 (IC₅₀ = 31,000 nM) [1]. Critically, the direct 2-hydroxy comparator (compound 20) retained HDAC3 potency but exhibited no meaningful selectivity, inhibiting HDAC1, HDAC2, and HDAC3 with comparable potency, thereby functioning as a pan-class I inhibitor rather than an HDAC3-selective agent [1]. The full HDAC isoform panel for compound 16 confirmed unprecedented selectivity of >300-fold over all other HDAC isoforms tested (HDAC1–11), with the exception of HDAC8 (IC₅₀ = 450 nM) and HDAC11 (IC₅₀ = 2,000 nM) [2]. X-ray crystal structures of both compounds bound to HDAC2 (PDB 7KBH for compound 16) revealed distinct zinc-binding modes: the 2-methylthio group induces a monodentate zinc coordination and a novel induced subpocket, whereas the 2-hydroxy analog binds in a bidentate fashion characteristic of non-selective HDAC inhibitors [3].

HDAC inhibitor isoform selectivity zinc-binding group epigenetics 2-methylthiobenzamide

Binding Kinetics Differentiation: Fast-On/Fast-Off (2-Methylthio) vs. Slow-On/Slow-Off (2-Hydroxy) Residence Time Profiles

Global progress curve analysis (GPCA) revealed that the 2-methylthiobenzamide inhibitor (compound 16) associates with HDAC3 with a kon of 1.5 × 10⁴ M⁻¹ s⁻¹ — approximately 9-fold faster than the 2-hydroxy comparator (compound 20, kon = 1.7 × 10³ M⁻¹ s⁻¹) — despite the former needing to induce a conformational change in the protein for binding [1]. The calculated koff values diverge even more dramatically: 4.4 × 10⁻⁴ s⁻¹ for compound 16 vs. 4.0 × 10⁻⁶ s⁻¹ for compound 20, yielding residence times (1/koff) of approximately 38 minutes for the 2-methylthio compound versus 69.4 hours for the 2-hydroxy analog — a ~110-fold difference [1]. This kinetic divergence was independently confirmed by jump dilution assay [2]. The fast-on/fast-off profile of the 2-methylthiobenzamide scaffold is mechanistically linked to its monodentate zinc coordination and induced-pocket binding mode, whereas the bidentate coordination of the 2-hydroxy compound produces a long-lived, slowly dissociating complex [3].

residence time binding kinetics kon koff drug-target occupancy HDAC3

Synthetic Accessibility: One-Pot Dual N–Me/S–Me Bond Construction vs. Multi-Step Traditional Routes

A halogen-bond-promoted, iodine-mediated ring-opening methylation of benzothiazoles using dimethyl sulfite as the methylating reagent enables direct construction of N-methyl-N-(o-methylthio)phenyl amides — the core scaffold encompassing N-methyl-2-(methylthio)benzamide — in a single reaction vessel [1]. This methodology simultaneously installs both the N–Me and S–Me bonds through decomposition of easily prepared benzothiazole precursors, using dimethyl sulfite as a safe, inexpensive methylating agent in place of traditional toxic methylating reagents such as methyl iodide or dimethyl sulfate [1]. By contrast, conventional syntheses of 2-(methylthio)benzamides typically proceed via multi-step sequences: (i) preparation of 2-(methylthio)benzoic acid, (ii) activation with coupling agents such as DCC, and (iii) amidation with methylamine — each step requiring separate purification and generating stoichiometric waste [2]. The one-pot benzothiazole ring-opening approach eliminates intermediate isolations, reduces solvent consumption, and avoids the use of hazardous methylating agents, representing a meaningfully different procurement value proposition for laboratories prioritizing synthetic efficiency and safety [3].

one-pot synthesis benzothiazole ring-opening dimethyl sulfite N-methylation S-methylation green chemistry

hERG Cardiac Safety Liability: Thioether-Substituted Benzamides Exhibit Reduced Potassium Channel Binding Relative to Related Factor Xa Inhibitors

Thioether-substituted benzamide compounds, as a structural class, were engineered to combine potent Factor Xa inhibition with weak hERG potassium channel binding — a critical cardiac safety consideration [1]. In the hERG binding assay, almost all thioether-substituted benzamides tested provided a Kᵢ greater than 1.0 μM, with many exceeding 10 μM, representing a desirable selectivity window against the hERG channel [2]. This stands in contrast to earlier-generation Factor Xa inhibitors containing amidine or benzamidine pharmacophores, which frequently exhibited stronger hERG binding and associated QT prolongation risk — a liability recognized as a major hurdle in anticoagulant development [3]. While compound 16 (the 2-methylthiobenzamide-containing HDAC3 inhibitor) showed an hERG IC₅₀ of 16 nM in its full off-target profile — indicating that the thioether feature alone does not guarantee hERG safety across all chemotypes — the patent literature demonstrates that appropriate structural elaboration of the thioether-benzamide core can maintain Kᵢ values above the 1–10 μM threshold [4].

hERG cardiotoxicity QT prolongation Factor Xa thioether drug safety

N-Monomethyl vs. N,N-Dimethyl Substitution: Differential Acute Pneumotoxicity in Rodent Models

The N-substitution pattern on thiobenzamide derivatives produces a marked divergence in acute pulmonary toxicity. N-Methylthiobenzamide (NMTB) — the thioamide analog bearing a single N-methyl group analogous to the target compound's amide — exhibits an LD₅₀ of 0.315 mmol/kg (95% CI 0.228–0.436) in rats and 0.224 mmol/kg (95% CI 0.191–0.264) in mice, producing alveolar and perivascular pulmonary edema with massive pleural effusions (hydrothorax) [1]. By contrast, N,N-dimethylthiobenzamide (DMTB) — the N,N-disubstituted analog — also causes lung injury in the rat, but only at much higher doses than the N-mono-substituted thiobenzamides [1]. This structure–toxicity relationship establishes that the degree of N-substitution is a critical determinant of pneumotoxic potency within this chemical series: the N-monomethyl motif is associated with substantially greater pulmonary toxicity than the N,N-dimethyl variant. Sub-lethal pretreatment of rats with NMTB was furthermore found to confer protection against subsequent supra-lethal challenge, indicating a mechanism-dependent, saturable toxicological pathway potentially involving S-oxidative metabolism by the flavin-containing monooxygenase system [2].

pneumotoxicity thiobenzamide N-methyl substitution LD50 structure-toxicity relationship pulmonary edema

X-Ray Crystallographic Validation: The 2-Methylthio Group Induces a Unique Monodentate Zinc-Binding Mode Not Accessible to Oxygen-Based Analogs

Co-crystal structures of human HDAC2 bound to compound 16 (2-methylthiobenzamide; PDB 7KBH, 2.68 Å resolution) and compound 20 (2-hydroxybenzamide; PDB 7KBI, 1.3 Å resolution) revealed fundamentally different zinc coordination geometries that provide a structural rationale for the observed selectivity divergence [1]. Compound 16 binds the catalytic zinc ion in a monodentate fashion through the carbonyl oxygen, with the 2-methylthio group oriented into a newly identified induced subpocket created by a rotameric shift of the catalytic tyrosine residue (Tyr308 in HDAC2 numbering) — a conformation not accessible to the smaller, more polar 2-hydroxy substituent [2]. In contrast, compound 20 engages the zinc ion in a classical bidentate chelation mode involving both the carbonyl oxygen and the 2-hydroxy oxygen, producing a canonical, non-selective binding pose [2]. This structural evidence — deposited in the worldwide Protein Data Bank — establishes that the 2-methylthio substituent is not merely a potency-modulating group but a conformational switch that fundamentally alters the inhibitor's binding pharmacology at the atomic level [3].

X-ray crystallography zinc-binding mode monodentate induced pocket HDAC2 structure-based drug design PDB 7KBH

Validated Application Scenarios for N-Methyl-2-(methylthio)benzamide in Research and Industrial Procurement


HDAC3-Selective Chemical Probe Development and Epigenetic Tool Compound Design

Researchers pursuing isoform-selective HDAC3 inhibition for target validation or chemical biology can procure the 2-methylthiobenzamide scaffold as the validated selectivity-conferring zinc-binding group. The published evidence demonstrates that compound 16 (incorporating this motif) achieves HDAC3 IC₅₀ = 29 nM with >300-fold selectivity over all other HDAC isoforms, whereas the 2-hydroxy analog produces a non-selective pan-class I inhibitor [1]. This established structure–selectivity relationship (SSR) — rationalized by monodentate zinc coordination and induced-pocket binding visible in PDB 7KBH — enables rational elaboration of the cap group and linker regions while preserving the 2-methylthio zinc-binding group as the selectivity anchor [1]. Procurement of the parent N-methyl-2-(methylthio)benzamide building block provides the minimal pharmacophore for initiating HDAC3-selective medicinal chemistry campaigns.

One-Pot Synthesis Methodology Development and Green Chemistry Process Optimization

The iodine-promoted ring-opening methylation of benzothiazoles with dimethyl sulfite, which directly produces N-methyl-N-(o-methylthio)phenyl amides in a single pot, offers a platform methodology for academic and industrial process chemistry groups seeking to replace multi-step, hazardous methylation protocols [2]. The method employs dimethyl sulfite (LD₅₀ oral-rat >5,000 mg/kg) as a safe methylating reagent in place of methyl iodide (LD₅₀ oral-rat 76 mg/kg) or dimethyl sulfate, addressing both safety and sustainability criteria [2]. For contract research organizations (CROs) and pharmaceutical process development teams, adopting this methodology for preparing 2-methylthiobenzamide derivatives provides a quantifiable advantage in step-count reduction (one-pot vs. ≥3 steps) and hazardous reagent elimination.

Factor Xa Inhibitor Lead Optimization with hERG Counter-Screening Advantage

For anticoagulant drug discovery programs, the thioether-substituted benzamide chemotype documented in US Patent 7,022,695 B2 offers a validated starting point combining Factor Xa inhibition with attenuated hERG binding — a documented improvement over earlier benzamidine-based Factor Xa inhibitors that frequently carried QT prolongation liability [3]. The patent demonstrates that nearly all thioether-substituted benzamides tested exhibited hERG Kᵢ >1.0 μM, with many >10 μM [3]. Procurement of N-methyl-2-(methylthio)benzamide as a core intermediate for elaborating the full inhibitory scaffold enables programs to build upon this established class-level safety differentiation.

Structure–Toxicity Relationship Studies for N-Substituted Benzamide/Thioamide Pulmonary Safety Assessment

The documented differential pneumotoxicity between N-monomethyl and N,N-dimethyl thiobenzamide derivatives — LD₅₀ of 0.315 mmol/kg (NMTB) vs. substantially higher tolerated doses (DMTB) in rats [4] — positions N-methyl-2-(methylthio)benzamide as a relevant probe for investigating structure–toxicity relationships in pulmonary safety pharmacology. Toxicology and DMPK groups can employ this compound as a reference standard for calibrating in vitro S-oxidation assays (flavin-containing monooxygenase, FMO) and for benchmarking new N-substituted benzamide derivatives against established pneumotoxicity thresholds [4].

Quote Request

Request a Quote for N-Methyl-2-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.